Cas no 3061-96-9 (H-Met-Ala-OH formiate salt)
H-Met-Ala-OH formiate salt Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine, L-methionyl-
- 2-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid
- H-Met-Ala-OH
- MET-ALA CRYSTALLINE
- 2-[2-amino-4-(methylsulfanyl)butanamido]propanoic acid
- H-MET-ALA-OH FORMATE
- L-methionine-L-alanine
- L-Methionyl-L-alanin
- L-methionyl-L-alanine
- L-Met-L-Ala
- MET-ALA
- (2S)-2-[(2S)-2-AMINO-4-(METHYLSULFANYL)BUTANAMIDO]PROPANOIC ACID
- Z760100036
- 3061-96-9
- m-A
- CHEBI:73610
- CHEMBL1222161
- AKOS010420473
- Methionyl-alanine
- SCHEMBL2875974
- JHKXZYLNVJRAAJ-WDSKDSINSA-N
- BDBM50485557
- EN300-7525675
- Q27141919
- CHEBI:74394
- L-Met-L-Ala zwitterion
- L-methionyl-L-alanine dipeptide
- methionylalanine zwitterion
- Met-Ala zwitterion
- (2S)-2-{[(2S)-2-azaniumyl-4-(methylsulfanyl)butanoyl]amino}propanoate
- MA zwitterion
- L-methionyl-L-alanine zwitterion
- H-Met-Ala-OH formiate salt
-
- Inchi: 1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
- InChI Key: JHKXZYLNVJRAAJ-WDSKDSINSA-N
- SMILES: S(C)CC[C@@H](C(N[C@H](C(=O)[O-])C)=O)[NH3+]
Computed Properties
- Exact Mass: 220.08800
- Monoisotopic Mass: 220.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3.5
- Topological Polar Surface Area: 118A^2
Experimental Properties
- Density: 1.226±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (249 g/l) (25 º C),
- PSA: 117.72000
- LogP: 0.74730
H-Met-Ala-OH formiate salt Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
H-Met-Ala-OH formiate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H244925-500mg |
H-Met-Ala-OH formiate salt |
3061-96-9 | 500mg |
$ 495.00 | 2022-06-02 | ||
| TRC | H244925-1000mg |
H-Met-Ala-OH formiate salt |
3061-96-9 | 1g |
$ 820.00 | 2022-06-02 | ||
| TRC | H244925-2000mg |
H-Met-Ala-OH formiate salt |
3061-96-9 | 2g |
$ 1315.00 | 2022-06-02 | ||
| Enamine | EN300-7525675-0.05g |
(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid |
3061-96-9 | 95% | 0.05g |
$647.0 | 2024-05-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671424-1g |
L-methionyl-L-alanine |
3061-96-9 | 98% | 1g |
¥2493.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671424-5g |
L-methionyl-L-alanine |
3061-96-9 | 98% | 5g |
¥9206.00 | 2024-08-02 | |
| Enamine | EN300-7525675-0.1g |
(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid |
3061-96-9 | 95% | 0.1g |
$678.0 | 2024-05-23 | |
| Enamine | EN300-7525675-0.25g |
(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid |
3061-96-9 | 95% | 0.25g |
$708.0 | 2024-05-23 | |
| Enamine | EN300-7525675-0.5g |
(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid |
3061-96-9 | 95% | 0.5g |
$739.0 | 2024-05-23 | |
| Enamine | EN300-7525675-1.0g |
(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid |
3061-96-9 | 95% | 1.0g |
$770.0 | 2024-05-23 |
H-Met-Ala-OH formiate salt Related Literature
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1. Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionineRyoichi Katakai,Yasuko Iizuka J. Chem. Soc. Perkin Trans. 1 1984 2665
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2. Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionineRyoichi Katakai,Yasuko Iizuka J. Chem. Soc. Perkin Trans. 1 1984 2665
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Angèle Monney,Martin Albrecht Chem. Commun. 2012 48 10960
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Zhen An,Zhanxian Li,Yangyang He,Bingjie Shi,Liuhe Wei,Mingming Yu RSC Adv. 2017 7 10875
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5. Synthesis of sequential polypeptides containing L-isoleucine for assignment of the far-i.r. band characteristic of isoleucyl in a peptide α-helixRyoichi Katakai,Yasuko Lizuka J. Chem. Soc. Perkin Trans. 1 1985 765
Additional information on H-Met-Ala-OH formiate salt
Research Brief on H-Met-Ala-OH Formiate Salt (CAS: 3061-96-9) in Chemical Biology and Pharmaceutical Applications
H-Met-Ala-OH formiate salt (CAS: 3061-96-9) is a dipeptide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and peptide synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, characterization, and biological relevance. Recent studies have highlighted its role as a building block in the design of novel therapeutic agents, particularly in the context of antimicrobial and anticancer peptides.
A recent study published in the Journal of Medicinal Chemistry explored the structural and functional properties of H-Met-Ala-OH formiate salt, emphasizing its stability and solubility in aqueous environments. The researchers utilized nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm the purity and structural integrity of the compound. These findings are critical for its application in peptide-based drug formulations, where consistency and reproducibility are paramount.
In another groundbreaking study, H-Met-Ala-OH formiate salt was investigated for its potential as a precursor in the synthesis of peptide-based vaccines. The study, conducted by a team at the University of Cambridge, demonstrated that the compound could be efficiently incorporated into larger peptide sequences, enhancing immunogenicity without compromising stability. This opens new avenues for the development of next-generation vaccines targeting infectious diseases and cancers.
Furthermore, the compound's role in antimicrobial peptide (AMP) design has been a focal point of recent research. A 2023 study in the journal Bioconjugate Chemistry reported that H-Met-Ala-OH formiate salt could be used to modify the N-terminus of AMPs, thereby improving their resistance to proteolytic degradation. This modification significantly extended the half-life of the peptides in vivo, making them more viable for clinical applications.
Despite these promising developments, challenges remain in the large-scale production and cost-effective synthesis of H-Met-Ala-OH formiate salt. A recent industry report by Frost & Sullivan highlighted the need for innovative manufacturing techniques to address these limitations. Advances in solid-phase peptide synthesis (SPPS) and enzymatic coupling methods are expected to play a pivotal role in overcoming these hurdles.
In conclusion, H-Met-Ala-OH formiate salt (CAS: 3061-96-9) represents a versatile and valuable compound in the realm of chemical biology and pharmaceutical research. Its applications span from drug development to vaccine design, with ongoing studies continually uncovering new potentials. Future research should focus on optimizing synthesis protocols and exploring its utility in emerging therapeutic areas, such as personalized medicine and targeted drug delivery systems.
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